molecular formula C14H24O2 B12681855 2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate CAS No. 85099-13-4

2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate

Cat. No.: B12681855
CAS No.: 85099-13-4
M. Wt: 224.34 g/mol
InChI Key: QFCDGLRMLBAVGY-UHFFFAOYSA-N
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Description

2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate is an organic compound with the molecular formula C14H24O2. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique chemical properties. This compound is often used in various industrial applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate typically involves the esterification of 2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propan-1-ol with acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate exerts its effects depends on its interaction with molecular targets. The rigid bicyclo[2.2.1]heptane structure allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. The acetate group can undergo hydrolysis, releasing the active alcohol which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate:

    Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester: Another similar compound with a different substitution pattern on the bicyclic framework.

Uniqueness

2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

85099-13-4

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylmethyl)butyl acetate

InChI

InChI=1S/C14H24O2/c1-3-11(9-16-10(2)15)6-14-8-12-4-5-13(14)7-12/h11-14H,3-9H2,1-2H3

InChI Key

QFCDGLRMLBAVGY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CC2CCC1C2)COC(=O)C

Origin of Product

United States

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